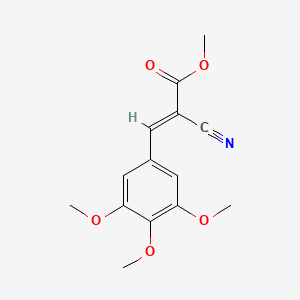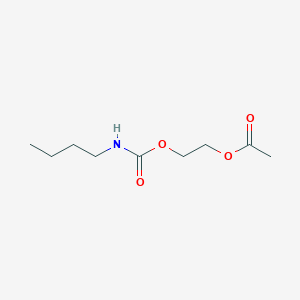![molecular formula C19H26N4O4S B2669152 5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-75-2](/img/structure/B2669152.png)
5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through several methods . One common approach is the nucleophilic aromatic substitution (SNAr) reaction, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. The presence of various substituents can significantly influence the properties and reactivity of the molecule .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure. Factors such as the presence and position of substituents can significantly influence properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrido[2,3-d]pyrimidines, are of significant interest due to their biological and pharmaceutical activities. Research on the synthesis of novel heterocyclic compounds derived from similar core structures has led to the development of anti-inflammatory and analgesic agents. These compounds exhibit COX-1/COX-2 inhibition, showcasing their potential as therapeutic agents for inflammation-related diseases (Abu‐Hashem et al., 2020).
Photophysical Properties and Applications
Pyrimidine derivatives have been explored for their photophysical properties, particularly in the development of pH-sensing applications. Research on pyrimidine-phthalimide derivatives indicates their potential as solid-state fluorescence emitters and colorimetric pH sensors, highlighting their utility in materials science and sensor technology (Yan et al., 2017).
Antimicrobial and Antitumor Activities
The exploration of pyrimidine derivatives extends to their antimicrobial and antitumor activities. Studies have shown that certain pyridine and pyrimidine compounds exhibit antitumor activity through mechanisms such as antimitotic agent action. These findings underscore the potential of pyrimidine derivatives in cancer therapy and the design of new antitumor agents (Temple et al., 1992).
Green Chemistry and Catalyst Development
Research into the synthesis of pyrimidine derivatives has also embraced principles of green chemistry, with efforts to develop recyclable catalysts for the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones. Such studies demonstrate the environmental benefits of using water as a solvent and recyclable catalysts, contributing to the development of more sustainable chemical synthesis methods (Verma & Jain, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-6-13-7-20-17-15(18(25)22(5)19(26)21(17)4)16(13)28-10-14(24)23-8-11(2)27-12(3)9-23/h7,11-12H,6,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAYEGCXCBHSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC(=O)N3CC(OC(C3)C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2669071.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)

![N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide](/img/structure/B2669080.png)
![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)
![2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane](/img/structure/B2669083.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)

![2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2669088.png)
![5-allyl-N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669089.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2669091.png)
